N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a fluorine atom on the benzothiazole ring, which can significantly influence its chemical and biological behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzoyl chloride under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, potentially altering the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors involved in biological pathways, such as those regulating cell proliferation or inflammation.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway or interfere with the signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.
N-(6-bromobenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can enhance its lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in improved biological activity and better pharmacokinetic properties .
Biological Activity
N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the modification of the benzothiazole nucleus. The synthesis typically starts with the preparation of 1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, which serves as a key intermediate in the formation of various derivatives, including this compound. This compound features a dimethylated ethane backbone linked to a fluorinated benzothiazole moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
- Results : It significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations (1–4 μM), demonstrating effects similar to established anticancer agents .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor for key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies have indicated that derivatives of benzothiazole can inhibit these enzymes, which play critical roles in Alzheimer's disease pathology. The structure-activity relationship analysis suggests that modifications to the benzothiazole ring can enhance inhibitory potency .
Mechanistic Insights
The mechanism of action for this compound involves modulation of several signaling pathways:
- AKT and ERK Pathways : Western blot analyses revealed that the compound inhibits both AKT and ERK signaling pathways in cancer cells, contributing to its antiproliferative effects .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A recent investigation synthesized 25 novel benzothiazole derivatives, including this compound. The findings indicated significant inhibition of IL-6 and TNF-α levels in macrophages alongside reduced migration in A431 and A549 cells .
- Enzyme Inhibition Study : Another study focused on the structure-activity relationships of various benzothiazole derivatives. It was found that modifications at specific positions on the benzothiazole ring could enhance AChE and BChE inhibition, indicating potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNZWUQXWGDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(S1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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